molecular formula C20H17F2N3O2S B2693320 4-fluoro-N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021255-80-0

4-fluoro-N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2693320
CAS No.: 1021255-80-0
M. Wt: 401.43
InChI Key: BHLRXPSXRULJLD-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021255-80-0) is a synthetic small molecule belonging to the class of 2-aminothiazole derivatives. This compound features a benzamide core linked to a thiazole ring, which is further substituted with a propyl chain bearing an additional (3-fluoro-4-methylphenyl)amide group. The molecular formula is C20H17F2N3O2S, and it has a molecular weight of 401.4 g/mol . 2-Aminothiazole scaffolds are recognized in medicinal chemistry for their broad and potent pharmacological applications . This particular derivative is intended for research purposes, specifically for investigating the structure-activity relationships of heterocyclic compounds. Its structure makes it a valuable intermediate or candidate in various biological assays. Researchers are exploring such compounds for their potential in several areas, including as inhibitors of key enzymes and in studies related to cell proliferation . The presence of fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a subject of interest in drug discovery and development research. This product is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-fluoro-N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-2-7-15(10-17(12)22)23-18(26)9-8-16-11-28-20(24-16)25-19(27)13-3-5-14(21)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLRXPSXRULJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound with potential therapeutic applications, particularly in oncology and biochemistry. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:
C18H19F2N3OC_{18}H_{19}F_2N_3O
It features a thiazole ring, a benzamide moiety, and fluorinated aromatic groups, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in tumor growth and proliferation, particularly histone deacetylases (HDACs).

Biological Activity Overview

  • Antitumor Activity :
    • In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values indicate potent activity comparable to established chemotherapeutic agents.
    • A comparative analysis of similar compounds showed that modifications in the structure could enhance or diminish antitumor efficacy.
  • Enzyme Inhibition :
    • The compound has shown selective inhibition of HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression. Studies indicate that it may selectively inhibit HDAC3, leading to increased apoptosis in cancer cells.

Data Tables

PropertyValue
Molecular Weight329.36 g/mol
SolubilitySoluble in DMSO
IC50 (HepG2 cells)1.30 μM
HDAC Inhibition (IC50)95.48 nM

Case Studies

  • Study on HepG2 Cells :
    • A study conducted on HepG2 liver cancer cells revealed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound may disrupt normal cell division, thereby inhibiting tumor growth.
  • Combination Therapy :
    • Research indicates that when combined with other chemotherapeutic agents like taxol and camptothecin, this compound enhances their anticancer effects, suggesting potential for use in combination therapies.

Research Findings

Recent publications have highlighted the compound's potential as a lead candidate for developing new cancer therapies. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or benzamide moieties could yield compounds with improved efficacy and selectivity against specific cancer types.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Based Benzamide Derivatives

Compound Name (CAS/ID) Core Structure Key Substituents Biological Relevance (If Reported) Reference
Target Compound Thiazole-2-yl benzamide 3-((3-Fluoro-4-methylphenyl)amino)-3-oxopropyl chain Not explicitly stated N/A
4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (313529-45-2) Thiazole-2-yl benzamide 4-Methoxyphenyl on thiazole Not reported
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole-2-yl benzamide Morpholinomethyl and pyridinyl groups on thiazole Potential bioactivity (unspecified)
2e (2-(Diethylamino)ethyl 4-((3-(4-fluorophenyl)-3-oxopropyl)amino)benzoate) Benzamide derivative 3-(4-Fluorophenyl)-3-oxopropyl chain, diethylaminoethyl ester Anti-leishmanial activity (in vitro)
7a (CDD-1431) Piperazinyl-benzamide Sulfamoylphenyl and methoxy-pyrimidinyl groups BMPR2-selective kinase inhibition

Key Observations:

Substituent Diversity: The target compound’s 3-fluoro-4-methylphenyl side chain contrasts with 4-methoxyphenyl in CAS 313529-45-2 and morpholinomethyl/pyridinyl groups in compound 4d . These substituents influence electronic properties (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) and steric bulk. The 3-oxopropyl linker is shared with compound 2e , but the latter features a diethylaminoethyl ester instead of a thiazole ring.

Biological Activity :

  • Compound 2e demonstrated in vitro anti-leishmanial activity , likely due to its fluorophenyl and carbonyl groups enhancing target binding .
  • Kinase inhibitors like 7a (CDD-1431) highlight the importance of sulfamoyl and pyrimidinyl groups for selectivity , suggesting that the target’s fluorinated aryl groups may similarly modulate enzyme interactions.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight IR Features (cm⁻¹) NMR Characteristics Reference
Target Compound Not reported ~415.4 (calc.) Expected C=O (1660–1680), NH (3150–3319) Thiazole H (~8.1–8.3 ppm), fluorophenyl shifts N/A
CAS 313529-45-2 Not reported 328.36 Predicted pKa: 7.02; Density: 1.342 g/cm³ Not available
4d White solid 532.8 C=O (1663–1682), NH (3150–3319) Aromatic H: 7.2–8.5 ppm; morpholine CH2: ~3.5 ppm
2e White solid 438.5 C=O (1663–1682), NH (3278–3414) Diethylaminoethyl CH3: ~1.2 ppm; fluorophenyl: ~7.0 ppm

Key Observations:

  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1660–1682 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹), consistent with amide functionalities . The absence of C=S bands (~1240–1255 cm⁻¹) in the target compound differentiates it from thione-containing analogues like compounds 7–9 .
  • NMR Trends : Fluorine atoms induce deshielding in adjacent protons (e.g., fluorophenyl H in 2e at ~7.0 ppm ), a pattern likely mirrored in the target compound’s aromatic regions.

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